molecular formula C9H7B B3389088 Benzene, 1-bromo-3-(1,2-propadienyl)- CAS No. 91028-08-9

Benzene, 1-bromo-3-(1,2-propadienyl)-

Cat. No.: B3389088
CAS No.: 91028-08-9
M. Wt: 195.06 g/mol
InChI Key: OVBTYZIPSQPDKT-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-3-(1,2-propadienyl)- is an organic compound characterized by a benzene ring substituted with a bromine atom and a 1,2-propadienyl group

Synthetic Routes and Reaction Conditions:

    Bromination of 1,2-propadienylbenzene: The synthesis of Benzene, 1-bromo-3-(1,2-propadienyl)- can be achieved through the bromination of 1,2-propadienylbenzene. This reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) under controlled conditions to ensure selective bromination at the desired position.

    Industrial Production Methods: Industrially, this compound can be synthesized using continuous flow reactors that allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: Benzene, 1-bromo-3-(1,2-propadienyl)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.

    Addition Reactions: The 1,2-propadienyl group can participate in addition reactions with electrophiles, leading to the formation of various addition products.

    Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes or alkenes, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Addition Reactions: Hydrogen halides (HX), where X can be chlorine (Cl), bromine (Br), or iodine (I).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts.

Major Products:

    Substitution Products: Phenols, ethers, or amines depending on the nucleophile used.

    Addition Products: Halogenated alkanes or alkenes.

    Oxidation Products: Epoxides or carboxylic acids.

    Reduction Products: Alkanes or alkenes.

Scientific Research Applications

Benzene, 1-bromo-3-(1,2-propadienyl)- has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of novel polymers and materials with unique properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.

    Catalysis: The compound is used in the study of catalytic processes and the development of new catalysts.

Mechanism of Action

The mechanism by which Benzene, 1-bromo-3-(1,2-propadienyl)- exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In addition reactions, the 1,2-propadienyl group reacts with electrophiles to form addition products through electrophilic addition mechanisms.

Comparison with Similar Compounds

    Benzene, 1-bromo-2-(1,2-propadienyl)-: Similar structure but with the 1,2-propadienyl group at a different position.

    Benzene, 1-chloro-3-(1,2-propadienyl)-: Similar structure with chlorine instead of bromine.

    Benzene, 1-bromo-3-(1,2-butadienyl)-: Similar structure with a butadienyl group instead of a propadienyl group.

Uniqueness: Benzene, 1-bromo-3-(1,2-propadienyl)- is unique due to the specific positioning of the bromine and 1,2-propadienyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

InChI

InChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h3-7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBTYZIPSQPDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476028
Record name Benzene, 1-bromo-3-(1,2-propadienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91028-08-9
Record name Benzene, 1-bromo-3-(1,2-propadienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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